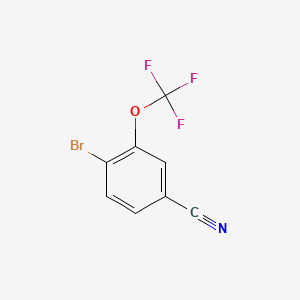

4-Bromo-3-(trifluoromethoxy)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

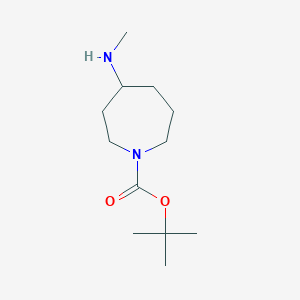

4-Bromo-3-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H3BrF3NO . It is used in various chemical reactions and has a molecular weight of 266.015 Da .

Synthesis Analysis

The synthesis of similar compounds involves processes such as diazotization, formaldoximation, hydrolysis, and cyanation . Another method involves a Stille coupling reaction followed by the conversion of nitrile to amidine using lithium bis (trimethylsilyl)amide .Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom, a trifluoromethoxy group, and a nitrile group attached to a benzene ring . The compound has a density of 1.8±0.1 g/cm3 and a molar refractivity of 45.8±0.4 cm3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, similar compounds participate in reactions such as nickel-catalyzed arylcyanation .Physical and Chemical Properties Analysis

This compound has a boiling point of 224.5±40.0 °C at 760 mmHg and a flash point of 89.6±27.3 °C . It has a polar surface area of 33 Å2 and a molar volume of 151.7±5.0 cm3 .Scientific Research Applications

Aryne Route to Naphthalenes

4-Bromo-3-(trifluoromethoxy)benzonitrile is used in generating aryne intermediates for the synthesis of naphthalenes. This process involves the treatment of this compound with lithium diisopropylamide, leading to various phenyllithium intermediates. These intermediates can be converted into 1- and 2-(trifluoromethoxy)naphthalenes, offering new pathways in organic synthesis (Schlosser & Castagnetti, 2001).

Electrolyte Additive in Lithium Ion Batteries

The compound is used as a novel electrolyte additive for high voltage lithium ion batteries, particularly for the LiNi 0.5 Mn 1.5 O 4 cathode. It improves the cyclic stability and capacity retention of the battery significantly (Huang et al., 2014).

Vibrational Spectra Studies

4-Bromo benzonitrile, a related compound, has been studied using density functional theory for vibrational spectra analysis. The research provides insights into the fundamental vibrational frequencies and intensity of vibrational bands, which is essential for understanding the physical properties of such compounds (Krishnakumar, Surumbarkuzhali, & Muthunatesan, 2009).

Steric Pressure in Organic Synthesis

The trifluoromethoxy group in compounds like this compound acts as both an emitter and transmitter of steric pressure in organic synthesis. This property is crucial in understanding and predicting the outcomes of various chemical reactions (Schlosser et al., 2006).

Safety and Hazards

Properties

IUPAC Name |

4-bromo-3-(trifluoromethoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCRVTNJCBKIBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)OC(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane](/img/structure/B1375329.png)

![3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1375332.png)

![4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1375335.png)

![7-Bromo-2-chlorobenzo[D]thiazole](/img/structure/B1375345.png)

![6-Bromo-2-chloroimidazo[1,2-A]pyridine](/img/structure/B1375350.png)